Structural and Physicochemical Profiling of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile: A Technical Whitepaper
Structural and Physicochemical Profiling of 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile: A Technical Whitepaper
Executive Summary
In the landscape of medicinal chemistry and advanced material sciences, highly functionalized quinoline derivatives serve as privileged scaffolds. 5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile (CAS: 1016811-91-8) is a complex, multi-substituted heterocyclic compound that presents unique challenges and opportunities in structural elucidation[1]. The presence of competing electron-withdrawing (chloro, carbonitrile) and electron-donating (methoxy, hydroxy) groups creates a highly dynamic 3D conformational landscape.
As an Application Scientist, understanding the causality behind this molecule's behavior—specifically the severe steric peri-interactions and its tautomeric equilibrium—is critical for downstream applications such as kinase inhibition, antimicrobial drug development, or integration into novel materials. This whitepaper provides a comprehensive, self-validating framework for analyzing its molecular weight, 3D structure, and experimental synthesis.
Physicochemical Properties & Molecular Weight Analysis
Accurate mass and physicochemical profiling form the foundation of any structural validation workflow. The molecular weight of 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is strictly dictated by its elemental composition ( C11H7ClN2O2 )[1].
Quantitative Data Summary
| Property | Value | Scientific Implication |
| CAS Number | 1016811-91-8 | Unique registry identifier for database cross-referencing. |
| Molecular Formula | C11H7ClN2O2 | Determines the exact isotopic envelope for MS validation. |
| Molecular Weight | 234.64 g/mol | Average mass used for stoichiometric synthesis calculations[1]. |
| Monoisotopic Mass | 234.0196 Da | Critical target for High-Resolution Mass Spectrometry (HRMS). |
| Density | ~1.48 g/cm³ | Indicates dense crystal packing driven by pi-pi stacking[1]. |
| Boiling Point | 452.4 °C | Highlights extreme thermal stability due to hydrogen bonding[1]. |
3D Conformational Landscape & Structural Dynamics
The 3D structure of 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is not entirely planar, despite the aromatic quinoline core. The structural dynamics are governed by two primary intramolecular forces:
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The C4-C5 Peri-Interaction (Steric Clash): The distance between the C4 and C5 positions across the fused bicyclic junction is approximately 2.8 Å. The van der Waals radius of the C5-Chlorine atom is 1.75 Å, and the C4-Oxygen is 1.52 Å. The sum of their radii (3.27 Å) significantly exceeds the spatial allowance. This forces the 3D conformation to distort; the C4-hydroxyl group is locked into a specific rotamer where the proton points away from the chlorine atom to minimize steric repulsion.
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C8-Methoxy Rotameric Restriction: To maximize p−π conjugation with the aromatic ring, the C8-methoxy group prefers a coplanar orientation. However, electrostatic repulsion between the oxygen lone pairs and the adjacent N1 nitrogen lone pair restricts free rotation, forcing the methyl group to point toward the C7 position.
Tautomerism: 4-Hydroxyquinoline vs. 4-Quinolone
A defining feature of 4-hydroxyquinolines is their ability to undergo lactam-lactim tautomerism, existing in a dynamic equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form[2][3].
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Causality of Tautomeric Shift: In the gas phase or non-polar environments, the 4-hydroxy tautomer is favored to maximize the aromatic stabilization energy of the bicyclic system[4]. However, in polar protic solvents, highly polar aprotic solvents (like DMSO), or in the solid crystalline state, the 4-oxo (quinolone) tautomer predominates. This is driven by the formation of robust intermolecular hydrogen bonding networks (N-H ⋯ O=C).
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Influence of the 3-Carbonitrile Group: The strongly electron-withdrawing −C≡N group at the C3 position increases the acidity of the C4 proton, further sensitizing the tautomeric equilibrium to environmental polarity.
Fig 1. Tautomeric equilibrium and 3D computational workflow for steric analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and structural elucidation of this compound must follow a self-validating loop. The following methodologies detail the causal reasoning behind each experimental choice.
Protocol 1: Synthesis via Modified Gould-Jacobs Reaction
The is the gold standard for synthesizing 4-hydroxyquinolines[5].
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Condensation: React 5-chloro-2-methoxyaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in anhydrous ethanol under reflux for 3 hours. Causality: Ethanol facilitates the nucleophilic attack and subsequent elimination of ethanol to form the anilinomethylene intermediate[6].
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Thermal Cyclization: Dissolve the isolated intermediate in Eaton's reagent (7.7% P2O5 in methanesulfonic acid) and heat to 100 °C for 2 hours. Causality: Traditional protocols use Dowtherm A at >250 °C, which risks degrading the sensitive carbonitrile group[6]. Eaton's reagent acts as both an acid catalyst and dehydrating agent, allowing the 6-electron electrocyclization to occur at a much lower, safer temperature[7].
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Isolation: Quench the reaction in ice water, adjust pH to 7 using NaHCO3 , and filter the precipitated solid. Recrystallize from DMF/Water to yield the pure product.
Protocol 2: Molecular Weight Validation via LC-HRMS
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Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.
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Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.
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Analysis: Scan for the [M+H]+ peak. Causality: High-Resolution Mass Spectrometry (HRMS) confirms the exact monoisotopic mass (Expected m/z = 235.0274). This validates the elemental composition and ensures no isobaric impurities (e.g., des-chloro byproducts) are present.
Protocol 3: 3D Structural Elucidation via NMR
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Solvent Selection: Dissolve the sample in DMSO- d6 . Causality: DMSO is a highly polar, hydrogen-bond accepting solvent. It disrupts intermolecular aggregation and slows down the proton exchange rate, allowing for clear observation of tautomeric states[4].
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Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra.
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Validation: Analyze the C4 carbon shift. A shift >170 ppm confirms the dominance of the 4-oxo tautomer in DMSO, whereas a shift near 160 ppm would indicate the 4-hydroxy form.
Fig 2. Self-validating experimental protocol for structural and molecular weight confirmation.
Conclusion
The molecular weight (234.64 g/mol ) and 3D structure of 5-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile are intrinsically linked to its unique substitution pattern. The severe steric peri-interaction between the C5-chloro and C4-hydroxy groups, combined with the solvent-dependent tautomerism induced by the C3-carbonitrile, makes this compound a fascinating subject of structural chemistry. By employing low-temperature Eaton's reagent cyclization and self-validating analytical techniques (HRMS and NMR), researchers can reliably synthesize and characterize this privileged scaffold for advanced therapeutic applications.
References
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Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]
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Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]
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Title: Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity Source: ACS Publications URL: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
